molecular formula C19H27NO6S B3000884 Methyl 2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-65-0

Methyl 2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B3000884
CAS RN: 2034517-65-0
M. Wt: 397.49
InChI Key: OCFKXHHNGKJENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, also known as MTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. MTTP is a thioester derivative of proline and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives allow them to bind with high affinity to multiple receptors, which can be advantageous in developing new antiviral agents.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can interfere with various inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Anticancer Activity

Indole derivatives are also explored for their anticancer activities. They can act on different stages of cancer development, including tumor initiation, promotion, and progression . By targeting specific pathways, these compounds can contribute to the design of novel anticancer therapies.

Anti-HIV Activity

The fight against HIV has led to the exploration of indole derivatives as potential anti-HIV agents. Molecular docking studies of novel indole-based compounds have shown promise in inhibiting HIV-1 . This application is crucial for the development of new treatments for HIV/AIDS.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them suitable candidates for combating various bacterial and fungal infections . Their ability to disrupt microbial cell processes can lead to the synthesis of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have been synthesized and tested as antitubercular agents against the H37Rv strain of Mycobacterium tuberculosis . This application is significant given the global health challenge posed by tuberculosis.

Antidiabetic Activity

Research has also indicated the potential of indole derivatives in managing diabetes. These compounds can modulate biological pathways involved in glucose metabolism, offering a pathway for antidiabetic drug development .

Antimalarial Activity

Indole derivatives have shown activity against the parasites responsible for malaria. Their ability to inhibit parasite growth provides a foundation for creating new antimalarial drugs .

properties

IUPAC Name

methyl 2-[1-[3-(2,3,4-trimethoxyphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6S/c1-23-15-7-5-13(18(25-3)19(15)26-4)6-8-16(21)20-10-9-14(11-20)27-12-17(22)24-2/h5,7,14H,6,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFKXHHNGKJENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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